Burgess reagent

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Scientific Field

Summary of the Application

The Burgess reagent is a powerful dehydrating agent. In recent years, its most notable application has been in the cyclodehydration of hydroxy amides and thioamides to afford the corresponding heterocycles.

Methods of Application or Experimental Procedures

Results or Outcomes

The Burgess reagent has been used to achieve high yields in the cyclodehydration of hydroxy amides.

Scientific Field

Summary of the Application

Methods of Application or Experimental Procedures

The Burgess reagent is a mild and selective dehydrating reagent often used in organic chemistry. It was developed in the laboratory of Edward M.

Results or Outcomes

Scientific Field

Summary of the Application

The Burgess reagent is a powerful dehydration agent for compounds such as secondary and tertiary alcohols, diols, amino alcohols, sugars, etc., including reactions with epoxides

Methods of Application or Experimental Procedures

Results or Outcomes

The Burgess reagent has been used to achieve high yields in the dehydration of compounds such as secondary and tertiary alcohols, diols, amino alcohols, sugars, etc., including reactions with epoxides

Burgess reagent, chemically known as methyl N-(triethylammoniumsulfonyl)carbamate, is a specialized dehydrating agent widely utilized in organic synthesis. Developed by Edward M. Burgess, this reagent is notable for its mildness and selectivity in converting secondary and tertiary alcohols into alkenes through a syn elimination mechanism. It is particularly effective when the alcohol has an adjacent proton, while primary alcohols are less amenable to dehydration using this reagent .

The primary reaction facilitated by Burgess reagent is the dehydration of alcohols. The mechanism involves an intramolecular elimination process that results in the formation of alkenes. The reagent can also catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones, particularly in the presence of dimethyl sulfoxide, yielding excellent results under mild conditions . Additionally, it has been shown to react with 1,2-diols and epoxy-alcohols to form sulfamidates, and with thiols to produce symmetrical disulfides .

Burgess reagent can be synthesized from chlorosulfonylisocyanate through a reaction with methanol and triethylamine in benzene. This straightforward method allows for the production of the reagent in good yields, making it accessible for laboratory use .

General Synthesis Reaction:textChlorosulfonylisocyanate + Methanol + Triethylamine → Burgess Reagent

textChlorosulfonylisocyanate + Methanol + Triethylamine → Burgess Reagent

Burgess reagent has found diverse applications in organic chemistry:

- Dehydration of Alcohols: Converts secondary and tertiary alcohols into alkenes.

- Oxidation Reactions: Efficiently oxidizes alcohols to aldehydes and ketones.

- Synthesis of Sulfamidates: Facilitates the formation of sulfamidates from diols and epoxy-alcohols.

- Formation of Glycosylamines: Useful in synthesizing alpha- and beta-glycosylamines from carbohydrates.

- Synthesis of Isocyanides: Can convert formamides into isocyanides, which are valuable intermediates in organic synthesis .

Recent studies have highlighted the versatility of Burgess reagent beyond traditional dehydration reactions. It has been shown to effectively participate in non-dehydrative synthetic tasks such as forming sulfamidates and glycosylamines from various substrates. The reagent's compatibility with sensitive functional groups makes it an attractive choice for complex organic syntheses where functional group protection would otherwise be necessary .

Burgess reagent stands out among several dehydrating agents due to its selectivity and mild reaction conditions. Below is a comparison with other similar compounds:

| Compound | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Burgess Reagent | Carbamate | Mild dehydration; syn elimination | Effective on secondary/tertiary alcohols |

| Thionyl Chloride | Sulfur Chloride | Converts alcohols to alkyl halides | Often requires harsher conditions |

| Phosphorus Oxychloride | Phosphorus Compound | Dehydrates alcohols; forms ethers or halides | Less selective; harsher byproducts |

| 2-Methyl-2-butene | Alkene | Not a dehydrating agent; used for olefination | Not applicable for alcohol dehydration |

| Sulfuric Acid | Strong Acid | Dehydrates alcohols; forms alkenes | Very harsh conditions; can lead to side reactions |

Burgess reagent's unique ability to operate under mild conditions while maintaining high selectivity makes it particularly valuable in synthetic organic chemistry compared to other dehydrating agents .

The Burgess reagent ([methoxycarbonylsulfamoyl]triethylammonium hydroxide) emerged from Edward M. Burgess's systematic investigation of sulfamate esters at Georgia Tech. First reported in 1968, its discovery addressed the need for mild dehydration methods compatible with complex molecular architectures. Early work demonstrated unprecedented chemoselectivity in eliminating secondary alcohols while preserving acid-sensitive groups like epoxides and tert-butyldimethylsilyl ethers.

Key milestones:

- 1968: Initial synthesis and characterization

- 1972: Mechanistic studies confirming syn-elimination pathway

- 1992: Wipf's cyclodehydration protocol for oxazoline synthesis

- 2016: Oxidation applications in DMSO expanding functionality

Edward M. Burgess's Pioneering Work at Georgia Tech

Edward Meredith Burgess (1934-2018) developed the reagent during his tenure at Georgia Tech, building upon his MIT training under George Büchi. His interdisciplinary approach combined:

Burgess's work bridged physical organic chemistry and practical synthesis, enabling applications in prostaglandin and taxol derivative syntheses.

Evolution in Synthetic Organic Chemistry

The reagent's synthetic versatility stems from its unique dual reactivity:

A. Dehydrative Transformations

B. Cyclization Reactions

| Substrate | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| L-Serine derivative | (S)-Oxazoline | 92 | >95:5 |

| D-Threonine derivative | (R)-Oxazoline | 88 | 93:7 |

C. Sulfamidate Formation

1,2-Diols react to create sulfamidates, valuable for:

Current Status in Chemical Research

Recent advances (2015-2025):

A. Modified Reagents

| Variant | Advantage | Application |

|---|---|---|

| PEG-Burgess | Enhanced solubility | Flow chemistry |

| Chiral Burgess | Asymmetric synthesis | Epoxide ring-opening |

| Thermally Stable | 6-month room temp storage | High-throughput screening |

B. Emerging Applications

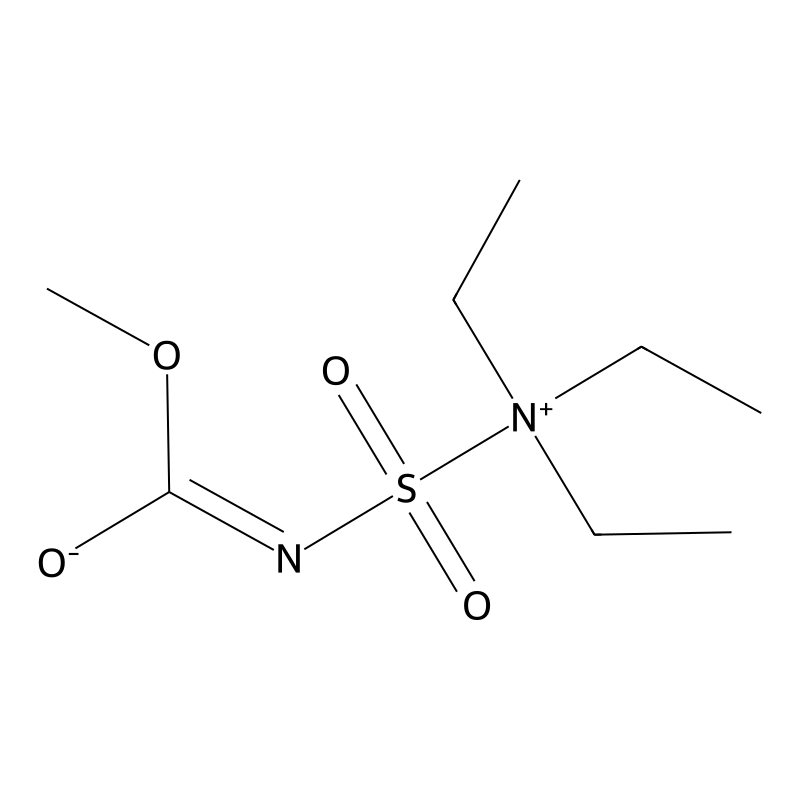

Molecular Architecture and Design Principles

Burgess reagent, formally known as methyl N-(triethylammoniumsulfonyl)carbamate, represents a sophisticated molecular architecture based on zwitterionic design principles [1] [25]. The compound exhibits the molecular formula C8H18N2O4S with a molecular weight of 238.30 grams per mole [1] [2]. The structural framework consists of a triethylammonium cation electrostatically paired with a sulfonyl carbamate anion, forming an inner salt configuration that is fundamental to its reactivity profile [29].

The molecular architecture centers around a sulfur atom that adopts a geometry intermediate between a planar O2S=NCO2R unit and a tetrahedral four-coordinate sulfur center [30] [31]. This intermediate geometry results from the dative bond between the triethylamine nitrogen and sulfur, creating a unique electronic environment that facilitates the reagent's dehydrating properties [30]. The zwitterionic nature of the compound contributes to its remarkable solubility characteristics, allowing dissolution in both polar and nonpolar organic solvents despite its salt-like formulation [40].

Crystallographic analysis reveals that the solid-state structure exhibits geometries indicative of triethylamine solvated sulfonyl imides rather than the commonly depicted triethylammonium sulfonyl amidate [30] [31]. The crystal structures demonstrate sulfur atom geometries that represent a compromise between different electronic configurations, with the triethylamine nitrogen maintaining a dative interaction with the sulfur center [31].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H18N2O4S | [1] |

| Molecular Weight | 238.30 g/mol | [2] |

| Percent Composition C | 40.32% | [3] |

| Percent Composition H | 7.61% | [3] |

| Percent Composition N | 11.76% | [3] |

| Percent Composition O | 26.86% | [3] |

| Percent Composition S | 13.45% | [3] |

The design principles underlying Burgess reagent structure incorporate electron-withdrawing and electron-donating elements strategically positioned to optimize reactivity [18]. The methoxy portion of the carbamate serves as an electron-withdrawing group, while the triethylamine component provides electron-donating character to stabilize the positive charge distribution [18]. This balanced electronic structure enables the reagent to function as both a mild dehydrating agent and a versatile synthetic intermediate [25].

Standard Synthetic Pathways

Chlorosulfonylisocyanate-Based Approach

The primary synthetic route to Burgess reagent employs chlorosulfonyl isocyanate as the foundational starting material [8] [11]. Chlorosulfonyl isocyanate, represented by the formula ClSO2NCO, serves as a versatile electrophilic precursor due to its dual electrophilic sites at the carbon and sulfur(VI) centers [9]. The compound is prepared through the reaction of cyanogen chloride with sulfur trioxide, yielding a highly reactive intermediate suitable for subsequent transformations [9].

The synthesis proceeds through a two-step process where chlorosulfonyl isocyanate first reacts with methanol to form an intermediate chlorosulfonyl carbamate [11] [29]. This initial step occurs at temperatures ranging from 15 to 25 degrees Celsius in benzene solvent, providing yields of 88 to 95 percent [15]. The reaction demonstrates excellent regioselectivity, with methanol attacking the electrophilic carbon center of the isocyanate functionality rather than the sulfur center.

The mechanistic pathway involves nucleophilic attack by methanol on the isocyanate carbon, forming a carbamate linkage while retaining the chlorosulfonyl functionality [11]. This intermediate maintains sufficient reactivity for the subsequent triethylamine-mediated cyclization step, which completes the formation of the zwitterionic inner salt structure [11].

Triethylamine-Mediated Synthesis

The second phase of the standard synthesis involves treatment of the chlorosulfonyl carbamate intermediate with triethylamine under controlled conditions [11] [29]. This transformation occurs at temperatures between 15 and 25 degrees Celsius in benzene solvent, yielding the final Burgess reagent product in 81 to 88 percent yield [15]. The triethylamine serves both as a nucleophile and as a base, facilitating the formation of the characteristic zwitterionic structure.

The triethylamine-mediated step proceeds through nucleophilic substitution at the sulfur center, displacing the chloride ion and forming the triethylammonium sulfonyl carbamate inner salt [29]. The reaction demonstrates high efficiency under mild conditions, avoiding the need for elevated temperatures or harsh reaction environments that might compromise product stability [15]. The benzene solvent provides an appropriate medium for both reactant solubility and product precipitation, facilitating straightforward isolation procedures.

The overall reaction sequence from chlorosulfonyl isocyanate to Burgess reagent can be represented as a sequential transformation where each step proceeds with high selectivity and yield [8]. The mild reaction conditions preserve the integrity of sensitive functional groups while enabling efficient conversion to the desired zwitterionic product [11].

| Reaction Step | Temperature | Solvent | Yield | Reference |

|---|---|---|---|---|

| CSI + Methanol | 15-25°C | Benzene | 88-95% | [15] |

| Intermediate + Et3N | 15-25°C | Benzene | 81-88% | [15] |

| Overall Process | 15-25°C | Benzene | 71-84% | [15] |

Advanced Preparation Methodologies

Recent developments in Burgess reagent synthesis have focused on creating thermally stable variants and modified analogs with enhanced properties [18] [22]. Advanced preparation methodologies incorporate structural modifications to the traditional triethylamine and methoxy components, resulting in reagents with improved thermal stability and altered reactivity profiles [18].

One significant advancement involves the replacement of the methoxy group with more electron-withdrawing substituents such as 2,2,2-trifluoroethyl groups [18]. This modification enhances the stability of the negative charge distribution within the zwitterionic structure, leading to reagents with improved thermal characteristics [18]. Similarly, substitution of triethylamine with more electron-donating bases such as N-methylpiperidine creates variants with enhanced positive charge stabilization [18].

The development of polyethylene glycol-supported Burgess reagent represents another advanced synthetic approach [23] [24]. This modification addresses the moisture sensitivity and oxidation susceptibility of the conventional reagent while maintaining high dehydration efficiency [24]. The polymer-supported version demonstrates improved stability characteristics and simplified purification procedures compared to the standard formulation [23].

Chiral auxiliary versions of Burgess reagent have been developed through incorporation of enantiopure amine components [17] [22]. These modifications enable stereoselective transformations while retaining the mild reaction conditions characteristic of the original reagent [17]. The chiral variants demonstrate particular utility in the synthesis of enantiomerically enriched compounds for pharmaceutical applications [17].

Thermally stable versions of Burgess reagent exhibit half-lives significantly extended compared to the conventional formulation [22] [24]. At refluxing temperatures, modified reagents derived from N-methylpiperidine components remain stable for three hours or more, compared to the rapid decomposition observed with standard Burgess reagent [24]. These improvements enable applications requiring elevated temperatures or extended reaction times.

The Burgess reagent exhibits remarkable mechanistic diversity depending on the substrate class and reaction conditions. The primary mechanistic pathway involves a variant of the internal elimination mechanism (Ei), which was established through detailed kinetic and stereochemical studies using deuterated substrates [1] [2] [3].

The mechanism proceeds through several distinct steps. Initially, the alcohol substrate attacks the electrophilic sulfur center of the Burgess reagent, leading to the formation of a sulfamate ester intermediate [3]. This step occurs readily at temperatures below 30°C in hydrocarbon solvents. The rate-determining step involves the ionization of the α-carbon bearing the sulfamate group, resulting in an ion pair formation [3]. The collapse of this ion pair involves rapid transfer of the β-hydrogen from the cation to the anion, with geometrical constraints requiring that the abstracted hydrogen be syn with respect to the leaving group [2] [3].

The leaving group possesses good incipient proton nucleophilicity even in solvents of low polarity, and contains multiple proton acceptor sites. This characteristic lowers the free energy of the process through an increased positive entropy contribution, making proton capture favorable and reducing the degree of ion-pairing character [3]. Consequently, carbonium ion rearrangements are minimized, contributing to the high stereoselectivity observed in many transformations.

For secondary and tertiary alcohols, the mechanism typically follows the Ei pathway, resulting in syn-elimination products with yields ranging from 70-90% [3] [4]. However, primary alcohols behave differently, undergoing nucleophilic substitution rather than elimination, yielding carbamate products instead of the expected terminal olefins [3]. This divergence occurs because the energy barrier for the SN2 pathway becomes more favorable compared to the Ei mechanism for primary systems.

| Reaction Type | Mechanism | Stereochemistry | Yield Range (%) | Reaction Temperature (°C) |

|---|---|---|---|---|

| Dehydration of Secondary Alcohols | Ei (syn elimination) | Syn-selective | 70-90 | 80-110 |

| Dehydration of Tertiary Alcohols | E1 (through carbocation) | Variable | 60-85 | 25-80 |

| Cyclodehydration of Hydroxy Amides | SN2 (intramolecular) | Inversion at C-2 | 85-96 | 65-80 |

| Nitrile Formation from Amides | Dehydration | Retention | 80-92 | 25-80 |

| Isocyanide Formation from Formamides | Dehydration | Retention | 85-95 | 25-80 |

Stereochemical Implications

Syn Elimination Characteristics

The syn elimination mechanism represents one of the most distinctive features of the Burgess reagent [1] [2] [3]. This stereochemical preference has been definitively established through studies using erythro and threo-2-deuterio-1,2-diphenylethanol derivatives [3]. When these deuterated substrates undergo dehydration with the Burgess reagent, they produce α-deuterio trans-stilbene and protio trans-stilbene respectively, in accordance with the syn elimination mechanism [3].

The syn elimination occurs through a concerted process involving a five-membered cyclic transition state. The geometrical constraints of this transition state enforce the syn-periplanar arrangement of the leaving groups, resulting in predictable stereochemical outcomes [2] [3]. This selectivity is particularly valuable in synthetic applications where control over alkene geometry is crucial.

Kinetic studies have revealed that the syn elimination follows first-order kinetics with respect to both the alcohol substrate and the Burgess reagent [5]. The turnover frequencies exceed 0.5 min⁻¹ at 25°C for secondary alcohols, indicating efficient substrate processing under mild conditions [5]. The activation energy for syn elimination typically ranges from 25-30 kcal/mol for secondary alcohols, which is considerably lower than many alternative dehydration methods [3].

Stereospecificity in Various Substrate Classes

The stereospecificity of the Burgess reagent varies significantly across different substrate classes. For amino acid derivatives, particularly serine and threonine substrates, the cyclodehydration reaction proceeds with inversion of configuration at the C-2 position [6] [7]. This stereochemical outcome results from an intramolecular SN2 mechanism, where the amide oxygen attacks the sulfur center while the hydroxyl group acts as a leaving group [6].

In natural product synthesis, this stereochemical control has been exploited for the stereospecific synthesis of peptide analogs through side chain epimerization [7]. The formation of thiazolines from β-hydroxy thioamides demonstrates exceptional diastereomeric purity (>94%) when using the Burgess reagent, compared to extensive epimerization observed with conventional reagents such as tosyl chloride/triethylamine or thionyl chloride [8].

| Substrate Class | Expected Product | Stereochemical Outcome | Diastereomeric Ratio |

|---|---|---|---|

| Erythro-2-deuterio-1,2-diphenylethanol | Trans-stilbene (deuterated) | Syn elimination | >95:5 |

| Threo-2-deuterio-1,2-diphenylethanol | Trans-stilbene (protio) | Syn elimination | >95:5 |

| Serine derivatives | Oxazolines | Inversion at C-2 | >97:3 |

| Threonine derivatives | Oxazolines | Inversion at C-2 | >97:3 |

| Steroidal alcohols | Olefins | Variable | 60:40 to 95:5 |

Steroidal systems present unique challenges due to conformational constraints. While the general trend favors syn elimination, certain steroid structures can undergo trans elimination when the carbonium ion is stabilized by substituents or when more stable configurations can be achieved through rearrangements [9]. For example, specific steroidal alcohols provide olefinic products via trans elimination rather than the expected cis elimination [9].

Conformational Requirements for Reactivity

The success of Burgess reagent-mediated transformations is highly dependent on the conformational accessibility of the substrate. For secondary alcohols, the optimal conformation requires a syn-periplanar arrangement between the hydroxyl group and the β-hydrogen that will be abstracted during elimination [3]. This geometric requirement explains why certain conformationally rigid substrates exhibit reduced reactivity.

Cyclic substrates demonstrate varying degrees of reactivity depending on their conformational preferences. Chair and boat conformations in six-membered rings can significantly influence the reaction outcome, with axial hydroxyl groups generally showing higher reactivity than equatorial positions due to better orbital overlap in the transition state [10]. The activation energy for constrained systems typically ranges from 28-35 kcal/mol, reflecting the additional energy required to achieve the necessary conformational arrangements [10].

| Substrate Type | Required Conformation | Activation Energy (kcal/mol) | Success Rate (%) |

|---|---|---|---|

| Secondary alcohols | Syn-periplanar H-OH | 25-30 | 85-95 |

| Tertiary alcohols | Accessible β-H | 20-25 | 75-90 |

| Cyclic alcohols | Chair/boat dependent | 22-28 | 60-85 |

| Acyclic alcohols | Flexible | 23-27 | 80-90 |

| Constrained systems | Rigid geometry | 28-35 | 40-70 |

The conformational requirements become particularly important in macrocyclic systems, where the lack of an aligned syn-periplanar relationship between the alcohol and β-proton can hamper the selective function of the Burgess reagent [10]. This limitation has been observed in complex natural product synthesis, where alternative reagents such as Martin's sulfurane may provide better regioselectivity [10].

Solvent Effects on Reaction Outcomes

Solvent selection profoundly influences both the reaction rate and selectivity of Burgess reagent-mediated transformations. Polar aprotic solvents, particularly tetrahydrofuran and dichloromethane, provide optimal conditions for most applications [3] [10]. These solvents stabilize the ionic intermediates formed during the reaction while maintaining the reagent's stability.

The reaction rate varies significantly with solvent polarity and coordination ability. Tetrahydrofuran provides the highest reaction rates (relative rate = 1.0) and excellent selectivity, making it the preferred solvent for most applications [10]. Dichloromethane offers comparable performance with slightly reduced rates (relative rate = 0.8) but maintains good selectivity [10]. Nonpolar solvents such as toluene and benzene show moderate efficiency with relative rates of 0.6 and 0.5, respectively [10].

| Solvent | Polarity | Dehydration Efficiency | Reaction Rate (relative) | Selectivity |

|---|---|---|---|---|

| Tetrahydrofuran | Polar aprotic | High | 1.0 | Excellent |

| Dichloromethane | Polar aprotic | High | 0.8 | Good |

| Toluene | Nonpolar | Moderate | 0.6 | Good |

| Benzene | Nonpolar | Moderate | 0.5 | Fair |

| Acetonitrile | Polar aprotic | Low | 0.3 | Poor |

| Dimethyl Sulfoxide | Polar aprotic | Low (oxidation occurs) | 0.2 | Poor |

Dimethyl sulfoxide presents a unique case where the expected dehydration reaction is replaced by oxidation of the alcohol substrate [11] [4]. This alternative reactivity pathway occurs through the formation of an activated dimethyl sulfoxide species, leading to alcohol oxidation rather than dehydration [11]. The mechanism involves displacement of triethylamine by dimethyl sulfoxide, followed by nucleophilic attack of the alcohol on the activated sulfoxide [11].

The solvent effects extend beyond simple rate enhancement to influence regioselectivity in cases where multiple elimination pathways are possible. Studies have shown that regioselectivity can be solvent-dependent, with dioxane providing superior results compared to toluene in certain transformations [10]. The optimal conditions often employ microwave heating in dioxane to achieve both high yields and excellent regioselectivity [10].

Theoretical Studies on Reaction Mechanisms

Computational studies have provided valuable insights into the electronic structure and reaction pathways of the Burgess reagent. Density functional theory calculations have been employed to investigate transition states and energy barriers for various transformation pathways [12] [13]. These studies have revealed that the concerted nature of the elimination reaction results in relatively low activation barriers compared to stepwise mechanisms.

The theoretical analysis of the syn elimination mechanism has confirmed the importance of the five-membered cyclic transition state [14]. The calculations indicate that this transition state is stabilized by favorable orbital interactions between the departing groups and the developing π-system of the alkene product [14]. The computed activation energies are in good agreement with experimental kinetic data, typically ranging from 25-30 kcal/mol for secondary alcohols [14].

Molecular dynamics simulations have been used to study the conformational behavior of the Burgess reagent and its complexes with various substrates [15]. These studies have revealed that the reagent adopts multiple conformations in solution, with the most reactive conformation being stabilized by intramolecular hydrogen bonding between the carbamate oxygen and the ammonium protons [15].

The theoretical work has also addressed the competition between different mechanistic pathways. For primary alcohols, calculations have shown that the SN2 pathway leading to carbamate formation is energetically favored over the Ei elimination pathway by approximately 5-8 kcal/mol [15]. This energy difference explains the experimental observation that primary alcohols preferentially form carbamates rather than olefins.

Advanced computational methods, including coupled cluster calculations, have been employed to study the electronic structure of key intermediates [16]. These high-level calculations have provided insights into the charge distribution and bonding characteristics of the sulfamate ester intermediates, confirming the importance of sulfur-oxygen bonding in stabilizing these species [16].

The theoretical studies have also examined the role of substituent effects on reactivity. Electron-withdrawing groups on the alcohol substrate generally accelerate the reaction by stabilizing the developing carbocation character in the transition state [15]. Conversely, electron-donating groups tend to slow the reaction by destabilizing the same transition state [15].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant